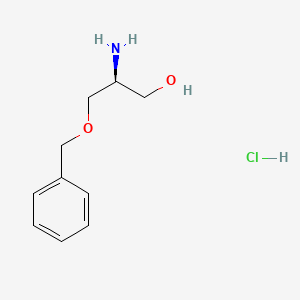
Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound features a sulfonate group, a dimethylamino group, and a hydroxy group, making it a unique and valuable substance for numerous scientific and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate typically involves the reaction of 2-(dimethylamino)ethanol with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2-(dimethylamino)ethanol} + \text{sulfonating agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonates.
Applications De Recherche Scientifique
Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate group can engage in ionic interactions. These interactions enable the compound to modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
- Sodium 2-(dimethylamino)ethanesulfonate
- Sodium 2-(methylamino)-1-hydroxyethanesulfonate
- Sodium 2-(dimethylamino)-1-hydroxypropane-1-sulfonate
Comparison: Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is unique due to the presence of both a hydroxy group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and enhanced performance in various scientific and industrial processes.
Propriétés
IUPAC Name |
sodium;2-(dimethylamino)-1-hydroxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S.Na/c1-5(2)3-4(6)10(7,8)9;/h4,6H,3H2,1-2H3,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCOLRNWVTZDBE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)









![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)
